Acipimox-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

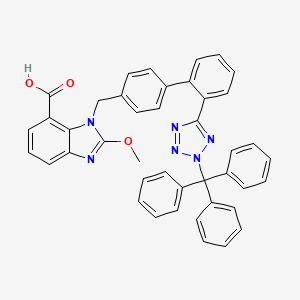

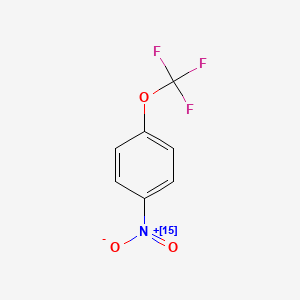

Acipimox-d4 is a derivative of Acipimox, which is a niacin derivative used as a hypolipidemic agent . It is used in low doses and may have less marked adverse effects . It is also known as a labelled antilipemic .

Physical And Chemical Properties Analysis

The molecular formula of Acipimox is C6H6N2O3 and the molecular weight is 154.12 . The CAS number for this compound is 1246816-28-3 .科学的研究の応用

Acipimox-d4 is mainly used in research to study the pharmacokinetics and metabolism of Acipimox in the body. It is also used to study the effects of Acipimox on biochemical and physiological processes. In addition, this compound is used to study the effects of Acipimox on drug-drug interactions, as well as its potential as an anti-obesity drug.

作用機序

Acipimox-d4 works by inhibiting the enzyme lipoprotein lipase, which is responsible for breaking down triglycerides in the blood. Inhibition of this enzyme causes triglycerides to remain in the blood, leading to an increase in fatty acid oxidation and a decrease in fat storage. This mechanism of action is thought to be the primary reason for the anti-obesity effects of Acipimox.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely dependent on the dose and duration of treatment. At low doses, this compound can reduce triglyceride levels, increase fatty acid oxidation, and reduce fat storage. At higher doses, this compound can increase the activity of lipoprotein lipase, leading to increased triglyceride levels, increased fat storage, and decreased fatty acid oxidation. In addition, this compound can also increase the activity of other enzymes involved in fat metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase.

実験室実験の利点と制限

One of the major advantages of using Acipimox-d4 in lab experiments is its ability to track the metabolism of Acipimox in the body. This allows researchers to better understand the effects of the drug on biochemical and physiological processes. However, there are some limitations to using this compound in lab experiments. For example, it is difficult to obtain a consistent dose of this compound, as the isotope exchange process used to synthesize the drug is not always reliable. In addition, this compound is expensive and can be difficult to obtain.

将来の方向性

There are many potential future directions for research into Acipimox-d4. For example, further research into the effects of this compound on drug-drug interactions could help to improve the safety and efficacy of Acipimox as an anti-obesity drug. In addition, further research into the effects of this compound on biochemical and physiological processes could lead to the development of more targeted treatments for obesity. Finally, further research into the synthesis of this compound could lead to more reliable and cost-effective methods for obtaining the drug.

合成法

Acipimox-d4 is synthesized using a process called isotope exchange. This process involves the substitution of a deuterium atom for a hydrogen atom in the molecule to create an isotopically-labeled version of the original molecule. The deuterium atom is introduced into the molecule using a catalyst, such as a palladium-on-carbon catalyst. This process is advantageous because it allows researchers to track the metabolism of the drug in the body more accurately.

Safety and Hazards

Acipimox can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-VYMTUXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

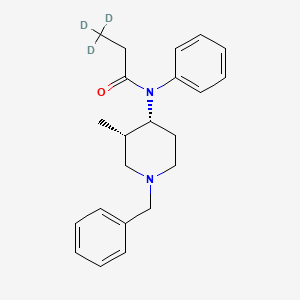

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)